4-Amino-2-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}butanoic acid
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Overview
Description
4-Amino-2-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}butanoic acid is an organic compound with a complex structure that includes an amino group, a butanoic acid backbone, and multiple ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}butanoic acid typically involves multiple steps. One common route starts with triethylene glycol monomethyl ether, which undergoes a series of reactions including tosylation, azidation, and reduction to introduce the amino group . The final step involves coupling the amino-functionalized intermediate with a butanoic acid derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Substitution: The amino and ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can introduce new alkyl or acyl groups.
Scientific Research Applications
4-Amino-2-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}butanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers
Mechanism of Action
The mechanism of action of 4-Amino-2-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}butanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The ethoxy groups may enhance the compound’s solubility and facilitate its transport across biological membranes .
Comparison with Similar Compounds
Similar Compounds
2-[2-(2-Methoxyethoxy)ethoxy]acetic acid: Similar structure but with an acetic acid backbone instead of butanoic acid.
2-[2-(2-Methoxyethoxy)ethoxy]ethylamine: Contains an ethylamine group instead of the butanoic acid backbone.
2-[2-(2-Methoxyethoxy)ethoxy]ethyl 4-Methylbenzenesulfonate: A sulfonate ester with a similar ethoxy chain.
Uniqueness
4-Amino-2-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}butanoic acid is unique due to its combination of an amino group and a butanoic acid backbone, which provides distinct chemical properties and potential biological activities. Its multiple ethoxy groups also enhance its solubility and reactivity compared to similar compounds.
Biological Activity
4-Amino-2-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}butanoic acid, also known as 2-amino-4-[2-(2-methoxyethoxy)ethoxy]butanoic acid, is a complex organic compound notable for its unique structural features, including an amino group, a carboxylic acid backbone, and ether linkages. The compound's molecular formula is C₁₃H₃₁N₃O₅, with a molecular weight of approximately 221.25 g/mol. Its intricate structure suggests potential biological activities that warrant detailed exploration.
Chemical Structure and Properties
The compound features multiple functional groups that contribute to its solubility and reactivity in biological systems. The presence of ether groups allows for various chemical reactions, including cleavage or substitution under acidic or basic conditions. Its structure can be summarized in the following table:
Property | Details |
---|---|
Chemical Formula | C₁₃H₃₁N₃O₅ |
Molecular Weight | 221.25 g/mol |
Functional Groups | Amino group, carboxylic acid, ether linkages |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It can modulate enzyme activity and influence various biochemical pathways. This modulation is crucial in understanding its potential therapeutic applications.
1. Interaction with Biological Targets
Research indicates that this compound interacts with neurotransmitter transporters, particularly the glutamate transporters (mGAT1-4). This interaction suggests potential applications in treating neurological disorders by regulating neurotransmitter levels.
2. Case Studies
A study published in ResearchGate explored the synthesis and biological evaluation of amino acid derivatives similar to this compound. The findings indicated promising inhibitory effects on mGAT1-4 transporters, demonstrating the compound’s potential as a therapeutic agent in modulating glutamate levels in the brain .
3. Comparative Activity
The following table compares the biological activity of this compound with related compounds:
Compound | Target Activity | Notes |
---|---|---|
4-Amino-3-hydroxybutanoic acid | Moderate inhibition of mGAT transporters | Lacks ether linkages |
L-Glutamic acid | Direct neurotransmitter | Natural amino acid with different properties |
This compound | Strong inhibition of mGAT transporters | Enhanced solubility and reactivity |
Synthesis and Research Applications
The synthesis of this compound involves several steps, typically starting with triethylene glycol monomethyl ether and reacting it with an amino acid derivative under controlled conditions. This multi-step process allows for the introduction of various functional groups necessary for its biological activity.
Industrial and Research Applications
This compound has several applications:
- Medicinal Chemistry : As a potential drug precursor or active pharmaceutical ingredient.
- Biochemistry : Studied for its roles in biochemical pathways.
- Material Science : Used in developing advanced materials due to its unique chemical properties.
Properties
Molecular Formula |
C11H23NO5 |
---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
2-(2-aminoethyl)-4-[2-(2-methoxyethoxy)ethoxy]butanoic acid |
InChI |
InChI=1S/C11H23NO5/c1-15-6-7-17-9-8-16-5-3-10(2-4-12)11(13)14/h10H,2-9,12H2,1H3,(H,13,14) |
InChI Key |
ZMXOXNYUMFKTFZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCC(CCN)C(=O)O |
Origin of Product |
United States |
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